1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one
Overview
Description
1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. This compound is characterized by the presence of a propanone group attached to a dimethoxy-methylphenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethoxy-2-methylbenzaldehyde with acetone in the presence of a base catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its effects are mediated through binding to active sites on enzymes, altering their activity and leading to changes in cellular processes .
Comparison with Similar Compounds
1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one can be compared with similar compounds such as:
2-Propanone, 1,1-dimethoxy-: This compound has a similar structure but lacks the aromatic ring, resulting in different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-11(14-3)12(15-4)7-10(8)6-9(2)13/h5,7H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBXCPLCSDATAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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